ym-244769

Beschreibung

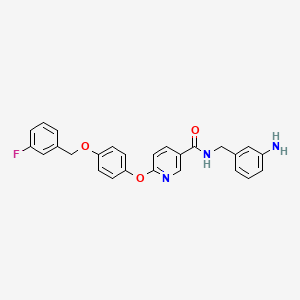

Structure

3D Structure

Eigenschaften

Molekularformel |

C26H22FN3O3 |

|---|---|

Molekulargewicht |

443.5 g/mol |

IUPAC-Name |

N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide |

InChI |

InChI=1S/C26H22FN3O3/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18/h1-14,16H,15,17,28H2,(H,30,31) |

InChI-Schlüssel |

JZMLHJRKSJXARY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F |

Kanonische SMILES |

C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F |

Synonyme |

N-(3-aminobenzyl)-6-(4-((3-fluorobenzyl)oxy)phenoxy)nicotinamide YM 244769 YM-244769 YM244769 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of YM-244769: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-244769 is a potent and selective small-molecule inhibitor of the Sodium-Calcium Exchanger (NCX), a critical regulator of intracellular calcium homeostasis. This document provides a comprehensive technical overview of the mechanism of action of this compound, with a focus on its isoform selectivity, mode of inhibition, and the downstream signaling pathways implicated in its pharmacological effects. Quantitative data from key studies are presented in structured tables, and detailed experimental methodologies are outlined. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its molecular interactions.

Introduction

The Na+/Ca2+ exchanger (NCX) is a bidirectional transmembrane protein that plays a crucial role in maintaining cellular calcium and sodium homeostasis. It mediates the electrogenic exchange of three Na+ ions for one Ca2+ ion across the plasma membrane. The direction of ion transport is determined by the electrochemical gradients of Na+ and Ca2+ and the membrane potential. The "forward" or "Ca2+ exit" mode extrudes calcium from the cell, while the "reverse" or "Ca2+ entry" mode facilitates calcium influx.

Three main isoforms of NCX have been identified in mammals: NCX1, NCX2, and NCX3, each with distinct tissue distribution and physiological roles. Dysregulation of NCX activity has been implicated in a variety of pathological conditions, including ischemia-reperfusion injury, heart failure, and neurological disorders. Consequently, the development of selective NCX inhibitors has been a significant focus of drug discovery efforts.

This compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of NCX, demonstrating notable isoform selectivity and a preferential mode of action.

Core Mechanism of Action: Potent and Selective Inhibition of NCX

This compound exerts its pharmacological effects through the direct inhibition of the Na+/Ca2+ exchanger. Its mechanism is characterized by two key features: a preferential inhibition of the NCX3 isoform and a selective blockade of the reverse (Ca2+ entry) mode of the exchanger.[1][2][3]

Isoform Selectivity

This compound exhibits a significantly higher affinity for the NCX3 isoform compared to NCX1 and NCX2.[2][3] This selectivity is crucial for its specific effects in tissues where NCX3 is predominantly expressed, such as in the brain and skeletal muscle. The inhibitory potency of this compound across the different NCX isoforms has been quantified through various in vitro assays.

Mode of Inhibition: Preferential Blockade of Reverse Mode Ca2+ Entry

A defining characteristic of this compound is its preferential inhibition of the reverse mode of NCX, which is responsible for Ca2+ influx.[4] This mode of action is particularly relevant in pathological conditions such as ischemia, where intracellular Na+ accumulation can drive the exchanger into its reverse mode, leading to a detrimental rise in intracellular Ca2+. By selectively blocking this pathway, this compound can mitigate calcium overload-induced cellular damage.

Quantitative Data Summary

The inhibitory potency of this compound has been determined in various experimental settings. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC50) of this compound on NCX Isoforms in Transfected CCL39 Cells

| NCX Isoform | IC50 (nM) | Reference |

| NCX1 | 68 ± 2.9 | [1] |

| NCX2 | 96 ± 3.5 | [1] |

| NCX3 | 18 ± 1.0 | [1] |

Table 2: Inhibitory Potency (IC50) of this compound on NCX Currents in Guinea Pig Cardiac Ventricular Myocytes

| NCX Current Mode | IC50 (µM) | Reference |

| Bidirectional Outward and Inward | ~ 0.1 | [4] |

| Unidirectional Outward (Ca2+ entry) | 0.05 | [4] |

| Unidirectional Inward (Ca2+ exit) | > 10 (only ~50% inhibition at 10 µM) | [4] |

Key Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

45Ca2+ Uptake Assay in NCX-Transfected Cells

This assay is fundamental for determining the inhibitory potency of this compound on the different NCX isoforms.

-

Cell Lines: CCL39 fibroblasts stably transfected with individual NCX isoforms (NCX1, NCX2, or NCX3).

-

Principle: The assay measures the intracellular Na+-dependent uptake of radioactive 45Ca2+, which represents the reverse mode of NCX activity.

-

Methodology Overview:

-

Cells are cultured to confluence in appropriate media.

-

To load the cells with Na+, they are pre-incubated in a Na+-rich, K+-free solution.

-

The 45Ca2+ uptake is initiated by replacing the pre-incubation solution with a solution containing 45Ca2+ and varying concentrations of this compound.

-

The uptake is terminated after a short incubation period by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl3 solution) to prevent further Ca2+ flux.

-

Cells are lysed, and the intracellular 45Ca2+ is quantified using a scintillation counter.

-

The IC50 values are calculated by fitting the concentration-response data to a sigmoid curve.

-

Electrophysiological Measurement of NCX Current (INCX)

Whole-cell patch-clamp techniques are employed to directly measure the electrical current generated by the Na+/Ca2+ exchanger in isolated cardiomyocytes.

-

Cell Type: Single cardiac ventricular myocytes isolated from guinea pigs.

-

Principle: This method allows for the direct measurement of the electrogenic activity of NCX and can distinguish between the outward (Ca2+ entry) and inward (Ca2+ exit) currents.

-

Methodology Overview:

-

Myocytes are isolated by enzymatic digestion.

-

The whole-cell patch-clamp configuration is established using a glass micropipette filled with an internal solution and forming a high-resistance seal with the cell membrane.

-

The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

NCX currents are elicited by applying voltage ramps or steps.

-

This compound is applied extracellularly at various concentrations to determine its effect on the amplitude of the inward and outward INCX.

-

Specific ionic compositions of the internal and external solutions are used to isolate INCX from other membrane currents.

-

Hypoxia/Reoxygenation-Induced Neuronal Cell Damage Model

This in vitro model is used to assess the neuroprotective effects of this compound.

-

Cell Line: Human neuroblastoma SH-SY5Y cells, which endogenously express NCX1 and NCX3.[3]

-

Principle: The model mimics the conditions of ischemia-reperfusion injury by subjecting the cells to a period of oxygen and glucose deprivation followed by reoxygenation. Cell viability is then assessed.

-

Methodology Overview:

-

SH-SY5Y cells are cultured in standard medium.

-

To induce hypoxia, the culture medium is replaced with a glucose-free balanced salt solution, and the cells are placed in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a defined period.

-

Reoxygenation is initiated by returning the cells to a normoxic incubator with standard glucose-containing medium.

-

This compound is added to the medium at different concentrations before, during, or after the hypoxic period.

-

Cell damage is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium or by using cell viability assays such as MTT or trypan blue exclusion.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflows.

Signaling Pathway of this compound in Neuroprotection

Caption: this compound-mediated neuroprotection via selective inhibition of NCX3 reverse mode.

Experimental Workflow for 45Ca2+ Uptake Assay

Caption: Workflow for determining NCX inhibition using a 45Ca2+ uptake assay.

Logical Relationship of this compound's Selectivity and Effect

References

- 1. NCX as a key player in the neuroprotection exerted by ischemic preconditioning and postconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The NCX3 isoform of the Na+/Ca2+ exchanger contributes to neuroprotection elicited by ischemic postconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of YM-244769 in Cellular Calcium Exchange: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of YM-244769, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). The primary focus of this document is to elucidate the role of this compound in the context of cellular calcium regulation, moving beyond a general concept of systemic calcium homeostasis to the specific molecular mechanism of NCX inhibition. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Calcium ions (Ca2+) are ubiquitous second messengers that play a critical role in a vast array of physiological processes. Consequently, the precise regulation of intracellular Ca2+ concentrations is paramount for cellular function. The Na+/Ca2+ exchanger (NCX) is a key plasma membrane protein responsible for maintaining cellular calcium homeostasis by extruding Ca2+ from the cytoplasm in exchange for Na+ ions. This compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of the NCX due to its high affinity and selectivity, particularly for the NCX3 isoform. This guide explores the mechanism of action of this compound and its effects on cellular calcium dynamics and related physiological outcomes.

Mechanism of Action of this compound

This compound is a benzyloxyphenyl derivative that functions as a potent inhibitor of the Na+/Ca2+ exchanger.[1] The NCX operates in two primary modes: a "forward" mode that extrudes Ca2+ from the cell and a "reverse" mode that allows Ca2+ to enter the cell.[2][3] This bidirectionality is dependent on the electrochemical gradients of Na+ and Ca2+ across the plasma membrane.[3]

This compound exhibits a preferential inhibition of the reverse mode of the NCX, which is often associated with pathological conditions such as ischemia-reperfusion injury where intracellular Na+ concentrations are elevated.[1] This mode-selectivity makes this compound a particularly interesting compound for therapeutic development. Furthermore, it displays isoform selectivity, with a higher potency for NCX3 compared to NCX1 and NCX2.[4][5]

Signaling Pathway

The following diagram illustrates the modes of action of the Na+/Ca2+ exchanger and the inhibitory effect of this compound.

References

- 1. youtube.com [youtube.com]

- 2. Shock Wave Therapy Alleviates Hypoxia/Reoxygenation-Induced Cardiomyocyte Injury by Inhibiting Both Apoptosis and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 5. researchgate.net [researchgate.net]

The Pharmacology of YM-244769: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of cellular calcium homeostasis. This document provides a comprehensive overview of the pharmacology of this compound, with a particular focus on its mechanism of action, isoform selectivity, and its effects in both in vitro and in vivo models. Detailed experimental protocols for key assays are provided, and signaling pathways are illustrated to facilitate a deeper understanding of its cellular effects. Quantitative data are summarized in tabular format for ease of comparison.

Introduction

The sodium-calcium exchanger (NCX) is a ubiquitously expressed transmembrane protein that plays a pivotal role in maintaining intracellular calcium concentration. It operates in two modes: a forward mode (calcium efflux) and a reverse mode (calcium influx). Dysregulation of NCX activity has been implicated in a variety of pathological conditions, including neuronal damage following ischemia and certain cardiovascular disorders. This compound has emerged as a valuable pharmacological tool for studying the physiological and pathophysiological roles of NCX, and as a potential therapeutic agent.

Mechanism of Action and Isoform Selectivity

This compound is a potent, selective, and orally active inhibitor of the Na+/Ca2+ exchanger (NCX).[1] It primarily targets the reverse mode of the exchanger, which is responsible for calcium influx.[2][3] Notably, this compound exhibits preferential inhibition of the NCX3 isoform.[1][3][4][5]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified across different NCX isoforms using various experimental paradigms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Parameter | NCX1 | NCX2 | NCX3 | Assay Condition | Reference |

| IC50 (nM) | 68 ± 2.9 | 96 ± 3.5 | 18 ± 1.0 | ⁴⁵Ca²⁺ uptake in NCX-transfected CCL39 cells | [1][2][5] |

| IC50 (µM) | ~0.1 | - | - | Bidirectional NCX current (outward and inward) in guinea pig cardiac ventricular myocytes | [6][7] |

| IC50 (µM) | 0.05 | - | - | Unidirectional outward NCX current (Ca²⁺ entry mode) in guinea pig cardiac ventricular myocytes | [6][7] |

In Vitro Pharmacology

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in cellular models of hypoxia/reoxygenation-induced injury.[1][4][5] In SH-SY5Y neuroblastoma cells, which express both NCX1 and NCX3, this compound efficiently protects against cell damage.[1][4][5] The protective efficacy of this compound correlates well with its inhibitory potency on the NCX isoforms present in these cells.[1][4] Studies using antisense knockdown of NCX1 and NCX3 have confirmed that the neuroprotective effect is largely mediated through the inhibition of NCX3.[1][4]

Effects on Renal Cells

In contrast to its potent effects in neuronal cells, this compound is less effective in protecting renal LLC-PK1 cells, which predominantly express NCX1, from hypoxia/reoxygenation-induced damage.[1][4][5] This observation further underscores the preferential activity of this compound towards the NCX3 isoform.

In Vivo Pharmacology

Oral administration of this compound to mice has been shown to induce a dose-dependent increase in urine volume and the urinary excretion of electrolytes, including sodium, potassium, and chloride.[1] This diuretic and natriuretic effect suggests a role for NCX in renal fluid and electrolyte handling.

Experimental Protocols

⁴⁵Ca²⁺ Uptake Assay

This assay is employed to determine the inhibitory effect of compounds on the reverse mode of NCX activity in cells expressing specific NCX isoforms.

-

Cell Culture: Stably transfect a suitable host cell line (e.g., CCL39 fibroblasts) with the cDNA for the desired NCX isoform (NCX1, NCX2, or NCX3). Culture the cells to confluence in appropriate media.

-

Na⁺ Loading: To induce the reverse mode of NCX, preload the cells with Na⁺. This is typically achieved by incubating the cells in a high-Na⁺, low-K⁺ buffer (e.g., 130 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 20 mM HEPES, pH 7.4) in the presence of a Na⁺ ionophore like monensin (10 µM) for a defined period (e.g., 30 minutes).

-

Initiation of Uptake: Remove the Na⁺-loading solution and wash the cells rapidly with a Na⁺-free, K⁺-rich solution to remove extracellular Na⁺. Initiate the ⁴⁵Ca²⁺ uptake by adding a reaction mixture containing ⁴⁵CaCl₂ (e.g., 10 µCi/mL) and the test compound (this compound) at various concentrations. The uptake buffer is typically a Na⁺-free solution (e.g., 130 mM KCl, 1 mM MgCl₂, 0.1 mM CaCl₂, 20 mM HEPES, pH 7.4).

-

Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with an ice-cold stop solution (e.g., 100 mM MgCl₂ or a Ca²⁺-free buffer containing LaCl₃) to remove extracellular ⁴⁵Ca²⁺.

-

Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Measure the radioactivity in the cell lysates using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of ⁴⁵Ca²⁺ uptake at each concentration of the test compound relative to the control (no compound). Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to directly measure the NCX current (INCX) across the cell membrane of single cells, allowing for a detailed characterization of the inhibitory effects of compounds on both the forward and reverse modes of the exchanger.

-

Cell Preparation: Isolate single cells from the tissue of interest (e.g., guinea pig cardiac ventricular myocytes).

-

Electrode and Solutions: Prepare borosilicate glass microelectrodes with a specific resistance (e.g., 2-4 MΩ) when filled with the internal solution. The internal (pipette) solution is designed to control the intracellular ionic concentrations and typically contains a high concentration of a Na⁺ salt (e.g., 10-20 mM) to activate INCX, a low Ca²⁺ concentration buffered with a Ca²⁺ chelator (e.g., EGTA), and other salts to mimic the intracellular environment. The external (bath) solution is formulated to isolate INCX from other ionic currents and typically contains a specific concentration of Na⁺ and Ca²⁺, with blockers for other channels (e.g., Na⁺, K⁺, and Ca²⁺ channels).

-

Recording: Establish a whole-cell recording configuration by forming a gigaseal between the micropipette and the cell membrane, followed by rupturing the membrane patch. Clamp the membrane potential at a holding potential (e.g., -40 mV).

-

Voltage Protocol: Apply a series of voltage steps or ramps to elicit INCX. For example, to measure the outward (reverse mode) and inward (forward mode) currents, a ramp protocol from a negative potential (e.g., -120 mV) to a positive potential (e.g., +60 mV) can be used.

-

Drug Application: After recording a stable baseline INCX, perfuse the cell with the external solution containing this compound at various concentrations.

-

Data Acquisition and Analysis: Record the membrane currents using an appropriate amplifier and data acquisition system. Subtract the current recorded in the presence of a non-specific NCX inhibitor (e.g., Ni²⁺) or in a Na⁺- and Ca²⁺-free external solution to isolate the NCX-mediated current. Analyze the effect of this compound on the current amplitude at different voltages to determine its inhibitory effect on both modes of the exchanger and calculate IC50 values.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the Na+/Ca2+ exchanger, particularly the NCX3 isoform. Its potent and selective inhibitory activity, coupled with its demonstrated neuroprotective and diuretic effects, highlights its potential for further research and therapeutic development. The detailed methodologies provided in this guide are intended to facilitate the reproducible and rigorous investigation of this compound and other NCX modulators.

References

- 1. This compound, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. homepages.gac.edu [homepages.gac.edu]

- 3. iris.unina.it [iris.unina.it]

- 4. Measurement of whole-cell calcium current in voltage-clamped vascular muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CV Pharmacology | Diuretics [cvpharmacology.com]

- 7. Inhibitory effect of this compound, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

ym-244769 reverse mode ncx inhibition

An In-Depth Technical Guide to YM-244769 and its Inhibition of Reverse Mode Sodium-Calcium Exchanger (NCX) Activity

Introduction

This compound, with the chemical name N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide, is a potent and selective inhibitor of the sodium-calcium exchanger (NCX).[1][2] It belongs to the benzyloxyphenyl derivative class of NCX inhibitors.[1] The NCX is a critical plasma membrane transporter responsible for maintaining calcium homeostasis in various cell types by exchanging three sodium ions (Na+) for one calcium ion (Ca2+).[3][4]

The exchanger can operate in two distinct modes:

-

Forward Mode (Ca2+ Efflux): The typical mode of operation, where it uses the electrochemical gradient of Na+ to extrude Ca2+ from the cell.[5][6]

-

Reverse Mode (Ca2+ Influx): This mode is activated under conditions of elevated intracellular Na+ or significant membrane depolarization. In this state, the exchanger reverses its direction, transporting Na+ out of the cell and allowing Ca2+ to enter.[3][5]

The reverse mode of NCX is implicated in various pathological conditions, particularly in ischemia-reperfusion injury, where it contributes to cytotoxic calcium overload.[4][7] this compound has garnered significant interest for its preferential inhibition of this reverse mode, making it a valuable tool for research and a potential therapeutic agent for conditions like neuronal damage.[2][8] This guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways related to this compound's action.

Data Presentation

The inhibitory potency of this compound has been quantified across different NCX isoforms and operational modes. The following tables summarize the key findings from various studies.

Table 1: Inhibitory Potency (IC50) of this compound on NCX Isoforms (Reverse Mode)

| Isoform | Cell Type | Assay | IC50 (nM) | Reference |

| NCX1 | CCL39 Transfectants | 45Ca2+ Uptake | 68 ± 2.9 | [8] |

| NCX2 | CCL39 Transfectants | 45Ca2+ Uptake | 96 ± 3.5 | [8] |

| NCX3 | CCL39 Transfectants | 45Ca2+ Uptake | 18 ± 1.0 | [8] |

This data highlights that this compound preferentially inhibits the NCX3 isoform with 3.8 to 5.3-fold greater potency compared to NCX1 and NCX2.[2]

Table 2: Mode-Selective Inhibition of NCX1 by this compound in Guinea Pig Cardiac Myocytes

| NCX Mode | Measurement | IC50 (µM) | Reference |

| Reverse Mode (Ca2+ Entry) | Unidirectional Outward INCX | 0.05 | [1][8] |

| Bidirectional | Outward & Inward INCX | ~0.1 | [1] |

| Forward Mode (Ca2+ Exit) | Unidirectional Inward INCX | >10* | [1] |

*At a concentration of 10 µM, this compound inhibited only about 50% of the forward mode current, indicating significantly lower potency.[1]

Signaling Pathways and Mechanism of Action

The primary mechanism of this compound is the selective inhibition of Ca2+ influx through the reverse mode operation of the NCX. This action is dependent on the intracellular Na+ concentration.[1]

Caption: General operation of the Sodium-Calcium Exchanger (NCX).

Under pathological conditions such as hypoxia or ischemia, cellular ATP depletion leads to the failure of the Na+/K+ pump.[7] This causes a significant increase in the intracellular Na+ concentration, which drives the NCX into reverse mode, resulting in a detrimental influx of Ca2+.[3][7] this compound intervenes at this stage.

Caption: this compound mechanism in preventing cell damage.

Studies have shown that the inhibitory effect of this compound is more potent at higher intracellular Na+ concentrations, confirming its selectivity for the reverse mode, which is triggered by such ionic shifts.[1] This targeted action prevents the downstream consequences of Ca2+ overload, such as the activation of apoptotic pathways and subsequent cell death, thereby offering significant neuroprotective and potentially cardioprotective effects.[2][8]

Experimental Protocols

The characterization of this compound has been achieved through a series of well-defined experimental methodologies.

Measurement of NCX Activity via 45Ca2+ Uptake Assay

This protocol is used to directly measure the influx of calcium through the NCX, representing its reverse mode activity.

-

Cell Culture and Transfection:

-

CCL39 fibroblasts (or other suitable host cells lacking endogenous NCX) are cultured under standard conditions.

-

Cells are stably transfected with plasmids encoding the specific NCX isoforms (NCX1, NCX2, or NCX3).

-

-

45Ca2+ Uptake Assay:

-

Transfected cells are plated in multi-well plates.

-

To induce reverse mode activity, cells are pre-incubated in a Na+-rich, K+-free medium to load them with intracellular Na+.

-

The uptake reaction is initiated by replacing the pre-incubation medium with a Na+-free medium containing 45Ca2+ (as a tracer) and various concentrations of this compound or vehicle control.

-

After a short incubation period (typically 1-2 minutes), the reaction is stopped by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl3 solution) to remove extracellular 45Ca2+.

-

Cells are lysed, and the intracellular 45Ca2+ is quantified using a scintillation counter.

-

The concentration-dependent inhibition by this compound is used to calculate the IC50 value.[2][8]

-

Electrophysiological Measurement of NCX Current (INCX)

The whole-cell patch-clamp technique allows for the direct measurement of the electrical current generated by the electrogenic NCX, providing detailed information on mode selectivity.

-

Cell Preparation:

-

Single cardiac ventricular myocytes are isolated from guinea pig hearts.

-

-

Patch-Clamp Recording:

-

The whole-cell configuration of the patch-clamp technique is established.

-

The pipette solution contains a defined intracellular Na+ concentration ([Na+]i), while the extracellular solution can be rapidly switched between Na+-containing and Na+-free compositions.

-

To measure bidirectional INCX , the membrane potential is held at a specific voltage, and the current is measured upon application of an external solution containing Ca2+.

-

To measure unidirectional outward INCX (reverse mode) , cells are dialyzed with a Na+-containing pipette solution, and the outward current is measured upon application of extracellular Ca2+ in a Na+-free external solution.

-

To measure unidirectional inward INCX (forward mode) , the inward current is activated by the rapid application of extracellular Na+ to Ca2+-loaded cells.

-

The effects of different concentrations of this compound are measured on these isolated currents to determine mode-specific IC50 values.[1]

-

Cell Viability and Damage Assays

These assays are used to evaluate the protective effects of this compound against pathological insults.

-

Cell Culture:

-

Neuronal (e.g., SH-SY5Y) or renal (e.g., LLC-PK1) cell lines are used.[2]

-

-

Hypoxia/Reoxygenation (H/R) Model:

-

Cells are incubated in a glucose-free, hypoxic environment (e.g., 95% N2, 5% CO2) for a prolonged period (e.g., several hours).

-

This is followed by a reoxygenation period where cells are returned to a normal, oxygenated culture medium.

-

This compound (at various concentrations) is applied during the H/R protocol.

-

-

Lactate Dehydrogenase (LDH) Release Assay:

-

After the H/R treatment, the culture medium is collected.

-

The amount of LDH released from damaged cells into the medium is quantified using a commercially available colorimetric assay kit.

-

A significant reduction in LDH release in this compound-treated cells compared to control indicates a protective effect.[8]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a novel NCX inhibitor.

Caption: Workflow for evaluating a novel NCX inhibitor.

Conclusion

This compound is a highly valuable pharmacological tool characterized by its potent and selective inhibition of the sodium-calcium exchanger. Its key features include a preference for the NCX3 isoform and, most notably, a strong selectivity for the reverse (Ca2+ entry) mode of operation over the forward (Ca2+ exit) mode.[1][2][8] This mode selectivity is intrinsically linked to the elevated intracellular Na+ levels that trigger reverse mode activity, making this compound particularly effective under the pathological conditions where NCX-mediated Ca2+ influx is detrimental. The demonstrated ability of this compound to protect neuronal cells from hypoxia/reoxygenation-induced damage underscores its therapeutic potential for treating ischemic injuries such as stroke.[2][9] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the modulation of NCX activity.

References

- 1. Inhibitory effect of this compound, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium-calcium exchanger - Wikipedia [en.wikipedia.org]

- 4. Reverse mode of sodium/calcium exchanger subtype 1 contributes to detrusor overactivity in rats with partial bladder outflow obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transient reversal of the sodium/calcium exchanger boosts presynaptic calcium and synaptic transmission at a cerebellar synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reverse-mode Na+/Ca2+ exchange is an important mediator of venous contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Reverse-Mode Sodium-Calcium Exchanger Activity and Apoptosis by Levosimendan in Human Cardiomyocyte Progenitor Cell-Derived Cardiomyocytes after Anoxia and Reoxygenation | PLOS One [journals.plos.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isoform Selectivity of YM-244769

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoform selectivity of YM-244769, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). The document details quantitative inhibition data, experimental methodologies, and relevant signaling pathways to support further research and development efforts.

Core Mechanism of Action

This compound, with the chemical name N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide, is a novel small molecule that demonstrates significant inhibitory effects on the Na+/Ca2+ exchanger.[1][2] This exchanger is a critical component of cellular calcium homeostasis, playing a key role in various physiological processes. This compound exhibits a preferential inhibition of the reverse mode of NCX, which is responsible for Ca2+ entry into the cell.[1][3][4][5]

Quantitative Isoform Selectivity

The inhibitory potency of this compound has been quantified against the three main isoforms of the Na+/Ca2+ exchanger: NCX1, NCX2, and NCX3. The data clearly indicates a preferential inhibition of the NCX3 isoform.

| Isoform | IC50 (nM) for Na+-dependent 45Ca2+ Uptake |

| NCX1 | 68 ± 2.9[3][6] |

| NCX2 | 96 ± 3.5[3][6] |

| NCX3 | 18 ± 1.0[3][4][6] |

Further studies have shown that this compound inhibits the unidirectional outward NCX current (Ca2+ entry mode) with an IC50 of 50 nM.[3][5] The inhibitory action of this compound is also dependent on the intracellular Na+ concentration.[5]

Signaling Pathway and Mechanism of Inhibition

This compound's primary molecular target is the Na+/Ca2+ exchanger. By inhibiting the reverse mode of NCX, it effectively blocks the influx of Ca2+ ions that occurs under conditions of high intracellular Na+. This mechanism is particularly relevant in pathological states such as ischemia-reperfusion injury, where intracellular Na+ levels are elevated.

Mechanism of this compound Inhibition on the Na+/Ca2+ Exchanger.

Experimental Protocols

The isoform selectivity of this compound was determined using robust and well-defined experimental methodologies.

1. 45Ca2+ Uptake Assay in Transfected Cell Lines

This biochemical assay is the primary method used to determine the IC50 values for each NCX isoform.

-

Cell Culture and Transfection: CCL39 fibroblast cells are stably transfected to express one of the three NCX isoforms (NCX1, NCX2, or NCX3).[4][6]

-

Inducing Intracellular Na+ Load: To measure the reverse mode of the exchanger, cells are pre-incubated in a Na+-rich, K+-free medium containing ouabain to inhibit the Na+/K+-ATPase, thereby increasing the intracellular Na+ concentration.

-

45Ca2+ Uptake Measurement: The 45Ca2+ uptake is initiated by replacing the pre-incubation medium with a solution containing 45Ca2+ and varying concentrations of this compound.

-

Termination and Scintillation Counting: The uptake is stopped after a short period by washing the cells with an ice-cold stop solution (e.g., LaCl3). The amount of intracellular 45Ca2+ is then quantified using a liquid scintillation counter.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Workflow for 45Ca2+ Uptake Assay.

2. Electrophysiological Measurement of NCX Current (INCX)

This technique provides a direct measure of the exchanger's activity and its inhibition by this compound.

-

Cell Preparation: Single cardiac ventricular myocytes from guinea pigs, which endogenously express NCX1, are isolated.[5]

-

Whole-Cell Voltage Clamp: The whole-cell patch-clamp technique is employed to control the membrane potential and measure the resulting NCX current (INCX).

-

Solution Composition: The intracellular (pipette) and extracellular solutions are carefully designed to isolate INCX from other ionic currents.

-

Measurement of INCX: INCX is elicited by applying a voltage ramp or step protocol. The current is measured in both the outward (Ca2+ entry) and inward (Ca2+ exit) directions.

-

Application of this compound: The effect of different concentrations of this compound on INCX is determined by perfusing the cells with solutions containing the inhibitor.

-

Data Analysis: The IC50 values for the inhibition of the outward and inward currents are determined from the concentration-response relationships.[5]

Conclusion

This compound is a potent Na+/Ca2+ exchanger inhibitor with a clear isoform preference for NCX3. Its inhibitory action is more pronounced on the reverse mode of the exchanger, making it a valuable tool for studying the physiological and pathological roles of NCX, particularly in neuronal contexts where NCX3 is highly expressed. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings in future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. YM 244769 | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]

- 5. Inhibitory effect of this compound, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to the Cardioprotective Mechanisms of YM-244769

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-244769 is a potent and selective small-molecule inhibitor of the Na+/Ca2+ exchanger (NCX), a critical regulator of intracellular calcium homeostasis in cardiomyocytes. Its primary cardioprotective mechanism is attributed to the inhibition of the reverse (Ca2+-entry) mode of NCX, particularly the cardiac isoform NCX1. During ischemia-reperfusion injury, intracellular sodium accumulation drives NCX into its reverse mode, leading to a massive influx of calcium, which triggers mitochondrial dysfunction, hypercontracture, and apoptotic and necrotic cell death. By selectively blocking this pathological Ca2+ entry, this compound mitigates the primary drivers of reperfusion injury. While direct evidence is still emerging, it is hypothesized that by preventing mitochondrial calcium overload, this compound preserves mitochondrial integrity and function. This may engage downstream pro-survival signaling pathways, such as the Survivor Activating Factor Enhancement (SAFE) pathway, which involves the non-transcriptional protective functions of mitochondrial STAT3. This guide provides a comprehensive overview of the core mechanisms of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling cascades.

Core Mechanism: Selective Inhibition of the Na+/Ca2+ Exchanger (NCX)

The fundamental cardioprotective action of this compound stems from its function as a Na+/Ca2+ exchange (NCX) inhibitor. The NCX is a bidirectional electrogenic transporter that plays a pivotal role in extruding Ca2+ from the cardiomyocyte (forward mode) in exchange for Na+ entry. However, under pathological conditions such as ischemia-reperfusion, the intracellular Na+ concentration rises, causing the exchanger to operate in the reverse mode, importing Ca2+ and extruding Na+.[1][2] This reverse-mode activity is a major contributor to the cytotoxic calcium overload that characterizes reperfusion injury.[3]

This compound exhibits high potency and selectivity, particularly for the reverse (Ca2+ entry) mode of the exchanger.[4][5] This selectivity is crucial, as it allows the inhibitor to specifically target the pathological influx of calcium during reperfusion without significantly affecting the normal forward-mode Ca2+ extrusion.

Isoform Selectivity and Potency

This compound demonstrates preferential inhibition of the NCX3 isoform, with 3.8- to 5.3-fold greater potency compared to the primary cardiac isoform, NCX1, and the neuronal isoform, NCX2.[6][7] Despite this, its potent inhibition of NCX1 is sufficient to confer significant protective effects in cardiac tissue.

Mode Selectivity

Electrophysiological studies in guinea pig cardiac ventricular myocytes have confirmed that this compound is significantly more potent at inhibiting the unidirectional outward NCX current (INCX), which corresponds to the Ca2+ entry mode, than the inward current (Ca2+ exit mode).[5] This feature makes it an ideal candidate for mitigating ischemia-reperfusion injury, where reverse-mode NCX is a key pathological driver.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified across various experimental systems. The following tables summarize the key IC50 values reported in the literature.

Table 1: IC50 Values for NCX Isoforms (45Ca2+ Uptake Assay)

| NCX Isoform | Cell System | IC50 (nM) | Reference(s) |

|---|---|---|---|

| NCX1 | Transfected CCL39 cells | 68 ± 2.9 | [4][7][8] |

| NCX2 | Transfected CCL39 cells | 96 ± 3.5 | [4][7][8] |

| NCX3 | Transfected CCL39 cells | 18 ± 1.0 |[4][7][8] |

Table 2: IC50 Values for NCX Current (INCX) in Cardiomyocytes

| INCX Mode | Cell System | IC50 (µM) | Reference(s) |

|---|---|---|---|

| Bidirectional (Outward & Inward) | Guinea Pig Ventricular Myocytes | ~0.1 | [5] |

| Unidirectional Outward (Ca2+ Entry) | Guinea Pig Ventricular Myocytes | 0.05 |[5] |

Proposed Downstream Cardioprotective Signaling

While direct inhibition of NCX1 is the primary mechanism, the downstream consequences of preventing Ca2+ overload are critical to the overall cardioprotective effect. It is hypothesized that by stabilizing intracellular calcium, this compound preserves mitochondrial function, a central nexus for cell survival signaling.

During reperfusion, mitochondrial Ca2+ overload triggers the opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the membrane potential, cessation of ATP synthesis, release of reactive oxygen species (ROS), and activation of apoptotic pathways.[9] By preventing this initial insult, this compound may indirectly activate pro-survival pathways like the SAFE pathway.

The SAFE pathway involves the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[9] Recent evidence highlights a non-canonical, non-transcriptional role for STAT3 within the mitochondria.[9] Mitochondrial STAT3 can modulate the activity of the electron transport chain, reduce ROS production, and inhibit mPTP opening, thereby conferring potent cardioprotection.[9] The prevention of mitochondrial Ca2+ overload by this compound creates a favorable environment for these protective STAT3 functions to prevail.

Detailed Experimental Protocols

Murine Model of Myocardial Ischemia-Reperfusion (I/R) Injury

This protocol describes a standard in vivo model for inducing myocardial infarction to test the efficacy of cardioprotective agents like this compound.[10][11]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Mechanical ventilator

-

Surgical instruments (forceps, scissors, needle holder)

-

7-0 or 8-0 silk suture

-

Small piece of PE-10 tubing for snaring

-

ECG monitoring system

-

Temperature controller and heating pad

Procedure:

-

Anesthesia and Ventilation: Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance). Intubate the mouse and connect it to a small animal ventilator.

-

Surgical Preparation: Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C. Shave the chest area and disinfect with an antiseptic solution.

-

Thoracotomy: Make a small incision in the skin over the left side of the chest. Carefully dissect the pectoral muscles to expose the rib cage. Perform a left thoracotomy by cutting the intercostal muscles between the third and fourth ribs.

-

Exposure of the Heart: Use a small retractor to open the chest cavity. Gently move the left lung to visualize the pericardium. Carefully open the pericardium to expose the heart.

-

Coronary Artery Ligation: Identify the left anterior descending (LAD) coronary artery. Pass a 7-0 or 8-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.

-

Induction of Ischemia: To induce ischemia, tighten the suture around the LAD. A small piece of PE-10 tubing can be placed over the artery, and the suture tied against it to create a reversible snare occlusion. Successful occlusion is confirmed by the immediate appearance of a pale, ischemic region in the myocardium and by ST-segment elevation on the ECG. The ischemic period is typically maintained for 30-60 minutes.

-

Reperfusion: To initiate reperfusion, release the snare by cutting the suture or loosening the knot. Successful reperfusion is confirmed by the return of color (hyperemia) to the previously pale myocardium.

-

Closure: Close the chest wall in layers. Evacuate air from the thoracic cavity to re-inflate the lungs. Suture the muscle and skin layers.

-

Drug Administration: this compound or vehicle control can be administered at various time points (e.g., intravenously just before reperfusion) depending on the study design.

-

Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal until it recovers from anesthesia. The reperfusion period typically lasts for 24 hours before tissue harvesting.

Apoptosis Assessment via TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[6][12]

Materials:

-

Paraffin-embedded heart tissue sections (5 µm thick) from I/R experiments

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Proteinase K for permeabilization

-

In situ Cell Death Detection Kit (e.g., from Roche) containing TdT enzyme and fluorescently-labeled dUTP

-

A nuclear counterstain (e.g., DAPI)

-

An antibody against a cardiomyocyte-specific marker (e.g., anti-cardiac Troponin I) for co-staining

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a series of washes in graded ethanol (100%, 95%, 70%) and finally in phosphate-buffered saline (PBS).

-

Permeabilization: Incubate the tissue sections with Proteinase K solution at 37°C to allow enzyme access to the cell nuclei.

-

TUNEL Reaction: Add the TUNEL reaction mixture (containing TdT and labeled dUTP) to the sections and incubate in a humidified, dark chamber at 37°C for 60 minutes. This allows the TdT enzyme to label the free 3'-OH ends of fragmented DNA.

-

Cardiomyocyte Identification: Incubate the sections with a primary antibody against cardiac Troponin I, followed by a fluorescently-labeled secondary antibody to specifically identify cardiomyocytes.

-

Nuclear Counterstaining: Stain the sections with DAPI to visualize all cell nuclei.

-

Imaging and Quantification: Mount the slides with an anti-fade mounting medium. Acquire images using a fluorescence microscope with appropriate filters for the TUNEL label, the cardiomyocyte marker, and DAPI.

-

Analysis: For each field of view, count the number of TUNEL-positive nuclei that co-localize with the cardiomyocyte marker. Also, count the total number of cardiomyocyte nuclei (DAPI-positive nuclei within Troponin I-positive cells). The apoptosis index is calculated as: (Number of TUNEL-positive cardiomyocyte nuclei / Total number of cardiomyocyte nuclei) x 100%.

Conclusion and Future Directions

This compound is a highly selective inhibitor of the reverse mode of the Na+/Ca2+ exchanger, representing a targeted therapeutic strategy for preventing cardiac ischemia-reperfusion injury. Its core mechanism—the prevention of pathological Ca2+ overload—is well-supported by quantitative data. The downstream effects are proposed to converge on the preservation of mitochondrial function, a critical determinant of cardiomyocyte survival. Future research should focus on directly linking this compound administration with the activation of mitochondrial STAT3 and the SAFE pathway in a cardiac I/R model. Furthermore, quantitative studies measuring infarct size reduction and improvement in cardiac function following this compound treatment in relevant preclinical models are essential to validate its therapeutic potential for clinical translation.

References

- 1. Mechanistic Distinction Between Activation and Inhibition of (Na++K+)-ATPase-Mediated Ca2+ Influx In Cardiomyocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibitory effect of this compound, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. YM 244769 | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]

- 9. Perspective: mitochondrial STAT3 in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myocardial ischemia and reperfusion: a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Murine Model of Myocardial Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of myocardial apoptosis reduces infarct size and improves regional contractile dysfunction during reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for YM-244769 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of intracellular calcium homeostasis.[1][2] This small molecule demonstrates a preferential inhibition of NCX3, making it a valuable tool for investigating the role of this specific isoform in various cellular processes.[3][4][5] this compound has been shown to protect neuronal cells from hypoxia/reoxygenation-induced damage, highlighting its neuroprotective potential.[1][3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to explore its effects on cellular function.

Mechanism of Action

This compound primarily functions by inhibiting the reverse mode of the Na+/Ca2+ exchanger, which is responsible for calcium ion entry into the cell.[6] By blocking this influx, this compound helps to prevent intracellular calcium overload, a key factor in excitotoxicity and cell death in various pathological conditions.[2] Its selectivity for NCX3 over NCX1 and NCX2 allows for more targeted investigations into the physiological and pathological roles of this specific exchanger isoform.[3][4][5]

Data Presentation

The inhibitory activity of this compound on different NCX isoforms and its effects on NCX currents are summarized below.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (NCX1) | Transfected CCL39 cells | 68 ± 2.9 nM | [1] |

| IC50 (NCX2) | Transfected CCL39 cells | 96 ± 3.5 nM | [1] |

| IC50 (NCX3) | Transfected CCL39 cells | 18 ± 1.0 nM | [1][4][5] |

| IC50 (unidirectional outward NCX current - Ca2+ entry mode) | Guinea pig cardiac ventricular myocytes | 50 nM | [1][6] |

| IC50 (bidirectional outward and inward NCX current) | Guinea pig cardiac ventricular myocytes | ~100 nM | [6] |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound. Under conditions of cellular stress, such as hypoxia or ischemia, the reverse mode of the Na+/Ca2+ exchanger is activated, leading to an influx of Ca2+ and subsequent cellular damage. This compound selectively inhibits NCX3, preventing this Ca2+ overload and promoting cell survival.

Caption: Signaling pathway of this compound in preventing Ca2+ overload.

Experimental Protocols

Protocol 1: Assessment of Neuroprotection using a Cell Viability Assay

This protocol details the use of this compound to protect neuronal cells (e.g., SH-SY5Y) from hypoxia/reoxygenation-induced cell death, assessed by measuring lactate dehydrogenase (LDH) release.

Materials:

-

SH-SY5Y cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Hypoxia chamber or incubator capable of maintaining 1% O2, 5% CO2, and 94% N2

-

LDH cytotoxicity assay kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0.01 µM to 10 µM. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Hypoxia Induction: Place the plate in a hypoxia chamber for a predetermined duration (e.g., 24 hours).

-

Reoxygenation: After the hypoxic period, return the plate to a normoxic incubator (95% air, 5% CO2) for a period of reoxygenation (e.g., 12-24 hours).

-

LDH Assay: Following reoxygenation, measure the amount of LDH released into the culture medium according to the manufacturer's instructions for the LDH cytotoxicity assay kit.

-

Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the control group (cells lysed to achieve maximum LDH release).

Protocol 2: Measurement of Intracellular Calcium Levels

This protocol describes how to measure changes in intracellular calcium concentration in response to a stimulus in the presence and absence of this compound.

Materials:

-

Cells expressing the NCX isoform of interest (e.g., transfected HEK293 cells or primary neurons)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound

-

A stimulus to induce calcium influx (e.g., high potassium solution, glutamate)

-

Fluorometric imaging system or a plate reader with fluorescence capabilities

Procedure:

-

Cell Seeding: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a fluorescent calcium indicator dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

This compound Incubation: After washing off the excess dye, incubate the cells with this compound at the desired concentration for a sufficient period to allow for drug-target engagement (e.g., 15-30 minutes).

-

Baseline Measurement: Measure the baseline fluorescence of the cells before applying the stimulus.

-

Stimulation and Measurement: Apply the calcium influx stimulus and immediately begin recording the fluorescence changes over time.

-

Data Analysis: Analyze the fluorescence data to determine the peak intracellular calcium concentration and the rate of calcium influx. Compare the results from this compound-treated cells to control cells.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound in a cell culture model.

Caption: General experimental workflow for this compound studies in cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Inhibitory effect of this compound, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of YM-244769 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage and administration of YM-244769, a potent and selective Na+/Ca2+ exchanger (NCX) inhibitor, in mouse models. The provided protocols are based on currently available preclinical data and are intended to serve as a guide for designing and executing in vivo studies.

Mechanism of Action

This compound is a selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a preferential inhibitory action on the NCX3 isoform.[1] It primarily blocks the "reverse" mode of the exchanger, a process that facilitates the influx of Ca2+ into the cell. Under pathological conditions such as ischemia, excessive Ca2+ entry through the reverse mode of NCX contributes to neuronal cell damage. By inhibiting this pathway, this compound exerts protective effects, particularly in neuronal tissues.

Data Presentation

In Vivo Efficacy of this compound in Mice

| Study Type | Mouse Strain | Dosage | Administration Route | Vehicle | Key Findings | Reference |

| Natriuresis | C57BL/6J, NCX1-KO, NCX2-KO | 0.1, 0.3, 1 mg/kg | Oral (p.o.), single dose | Not specified in study, DMSO and corn oil suggested by supplier | Dose-dependent increase in urine volume and urinary excretion of Na+, K+, Cl-, and Ca2+. Effects absent in NCX2-KO mice. | [1] |

| Neuroprotection | C57BL/6J (typical for ischemia models) | Not specified | Oral (p.o.) or Intraperitoneal (i.p.) | 10% DMSO in Corn Oil (suggested) | Expected to reduce infarct volume and neurological deficits post-ischemic event. | General knowledge from ischemia models[2][3] |

In Vitro Inhibitory Activity of this compound

| NCX Isoform | IC50 (nM) | Cell Line | Assay | Reference |

| NCX1 | 68 ± 2.9 | CCL39 fibroblasts | 45Ca2+ uptake | [1] |

| NCX2 | 96 ± 3.5 | CCL39 fibroblasts | 45Ca2+ uptake | [1] |

| NCX3 | 18 ± 1.0 | CCL39 fibroblasts | 45Ca2+ uptake | [1] |

Experimental Protocols

Protocol for Investigating the Natriuretic and Hypercalciuric Effects of this compound in Mice

Objective: To evaluate the effect of orally administered this compound on renal ion excretion in mice.

Materials:

-

This compound

-

Vehicle: Dimethyl sulfoxide (DMSO) and Corn oil

-

Male C57BL/6J mice (8-12 weeks old)

-

Metabolic cages

-

Oral gavage needles (20-22 gauge)

-

Standard laboratory equipment for urine collection and analysis

Procedure:

-

Animal Acclimation: Acclimate mice to individual metabolic cages for at least 3 days prior to the experiment to allow for adaptation and stable baseline measurements.

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, dilute the stock solution with corn oil to achieve the final desired concentrations (0.1, 0.3, and 1 mg/kg) in a dosing volume of 10 mL/kg. A suggested final concentration of DMSO is 10%.[1]

-

Prepare a vehicle control solution of 10% DMSO in corn oil.

-

-

Baseline Urine Collection: Collect urine for a 24-hour period prior to drug administration to establish baseline values for urine volume and electrolyte excretion.

-

Drug Administration:

-

Administer a single oral dose of this compound (0.1, 0.3, or 1 mg/kg) or vehicle to the respective groups of mice via oral gavage.

-

-

Urine Collection: Collect urine for 24 hours post-administration.

-

Sample Analysis:

-

Measure the total urine volume for each mouse.

-

Analyze urine samples for concentrations of sodium (Na+), potassium (K+), chloride (Cl-), and calcium (Ca2+) using an appropriate ion-selective electrode or biochemical assay.

-

Creatinine levels should also be measured to normalize electrolyte excretion.

-

-

Data Analysis: Compare the changes in urine volume and electrolyte excretion between the vehicle-treated and this compound-treated groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.

General Protocol for Evaluating the Neuroprotective Effects of this compound in a Mouse Model of Ischemic Stroke

Objective: To assess the potential of this compound to reduce brain injury and improve neurological outcome following transient focal cerebral ischemia in mice.

Materials:

-

This compound

-

Vehicle: 10% DMSO in Corn oil (suggested)

-

Male C57BL/6J mice (8-12 weeks old)

-

Surgical instruments for middle cerebral artery occlusion (MCAO)

-

Anesthesia (e.g., isoflurane)

-

Neurological scoring system (e.g., Bederson score)

-

TTC (2,3,5-triphenyltetrazolium chloride) stain

Procedure:

-

Animal Preparation and MCAO Surgery:

-

Anesthetize the mouse using isoflurane.

-

Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method for a defined period (e.g., 60 minutes).[2][3]

-

Monitor physiological parameters (e.g., body temperature, cerebral blood flow) throughout the procedure.

-

-

Drug Administration:

-

Prepare this compound solution as described in the previous protocol.

-

Administer this compound or vehicle via oral gavage at a predetermined time point relative to the ischemic insult (e.g., 30 minutes before reperfusion or immediately after). Dosages can be extrapolated from the natriuresis study (e.g., 1 mg/kg).

-

-

Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.

-

Neurological Assessment:

-

At 24 hours post-MCAO, evaluate the neurological deficits of each mouse using a standardized scoring system (e.g., Bederson score).

-

-

Infarct Volume Measurement:

-

Following neurological assessment, euthanize the mice and harvest the brains.

-

Slice the brains into coronal sections and stain with 2% TTC solution to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

-

-

Data Analysis: Compare the neurological scores and infarct volumes between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

Caption: Signaling pathway of this compound-mediated neuroprotection.

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols: Utilizing YM-244769 in SH-SY5Y Hypoxia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of YM-244769, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), in cellular models of hypoxia using the human neuroblastoma SH-SY5Y cell line. Hypoxia, a condition of insufficient oxygen supply, is a key pathological feature in various neurological disorders, including stroke and neurodegenerative diseases. The SH-SY5Y cell line offers a valuable in vitro model to study the molecular mechanisms of hypoxic neuronal injury and to evaluate the therapeutic potential of neuroprotective compounds.

This compound has demonstrated significant neuroprotective effects in hypoxia/reoxygenation models by preferentially inhibiting the NCX3 isoform, which is expressed in SH-SY5Y cells along with NCX1.[1][2][3] Inhibition of the reverse mode of NCX by this compound prevents the excessive intracellular calcium accumulation that is a critical step in the cascade of events leading to neuronal cell death under hypoxic conditions.

Mechanism of Action of this compound in Hypoxic SH-SY5Y Cells

Under conditions of hypoxia and subsequent reoxygenation, the cellular ionic balance is disrupted. The intracellular sodium concentration ([Na+]i) increases, which can cause the Na+/Ca2+ exchanger (NCX) to operate in its reverse mode, leading to an influx of calcium ions (Ca2+) and contributing to calcium overload. This elevated intracellular calcium triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal cell death.

This compound is a potent inhibitor of the Na+/Ca2+ exchanger, showing a preferential inhibition of the NCX3 isoform over NCX1 and NCX2.[1][2][3][4][5] SH-SY5Y cells express both NCX1 and NCX3 isoforms.[1][2][3] Studies have shown that NCX3 contributes more significantly to neuronal cell damage in hypoxia/reoxygenation models than NCX1.[1][3] By selectively inhibiting the reverse mode of NCX, particularly NCX3, this compound effectively mitigates the pathological increase in intracellular calcium, thereby protecting SH-SY5Y cells from hypoxia/reoxygenation-induced injury.[1][2]

Data Presentation

This compound Inhibitory Potency (IC50) on NCX Isoforms

| NCX Isoform | IC50 (nM) |

| NCX1 | 68 ± 2.9 |

| NCX2 | 96 ± 3.5 |

| NCX3 | 18 ± 1.0 |

Data sourced from studies on NCX-transfected CCL39 cells.[1][4]

Neuroprotective Effect of this compound in Hypoxia/Reoxygenation-Induced SH-SY5Y Cell Injury

| Treatment Condition (at reoxygenation) | LDH Release (% of total) |

| Normoxia Control | ~4% |

| Hypoxia (8h) / Reoxygenation (16h) | ~18% |

| This compound (0.3 µM) | Significantly Reduced |

| This compound (1 µM) | Significantly Reduced |

Data represents the approximate lactate dehydrogenase (LDH) release as a marker of cell death.[2]

Experimental Protocols

SH-SY5Y Cell Culture

A standard protocol for the culture of SH-SY5Y cells is crucial for reproducible results.

Materials:

-

SH-SY5Y cells (ATCC® CRL-2266™)

-

Growth Medium: 1:1 mixture of MEM/F12 medium

-

Supplements: 10-15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, L-Glutamine, and Non-Essential Amino Acids (NEAA)

-

Culture Flasks/Plates

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh growth medium and seed into a culture flask.

-

Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the growth medium every 2-3 days.

-

Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS. Add 0.25% Trypsin-EDTA and incubate for a few minutes until the cells detach. Neutralize the trypsin with growth medium, collect the cells, and centrifuge. Resuspend the cell pellet in fresh medium and re-plate at a suitable subcultivation ratio (e.g., 1:3 to 1:6).

Hypoxia/Reoxygenation Injury Model in SH-SY5Y Cells

This protocol describes the induction of hypoxic injury followed by reoxygenation to mimic ischemic conditions.

Materials:

-

Cultured SH-SY5Y cells

-

Glucose-free medium (e.g., DMEM without glucose)

-

Hypoxia chamber or incubator capable of maintaining a low oxygen environment (e.g., 1-3% O2, 5% CO2, balance N2)

-

Normal growth medium

Procedure:

-

Induction of Hypoxia: Replace the normal growth medium of the SH-SY5Y cells with glucose-free medium. Place the cells in a hypoxic chamber for a specified duration (e.g., 8 hours).

-

Reoxygenation: After the hypoxic period, remove the cells from the chamber. Replace the glucose-free medium with normal, pre-warmed growth medium.

-

This compound Treatment: Add this compound at the desired concentrations (e.g., 0.3 µM, 1 µM) to the fresh growth medium at the beginning of the reoxygenation period.

-

Incubation: Return the cells to a standard normoxic incubator (37°C, 5% CO2) for a specified reoxygenation period (e.g., 16 hours).

-

Assessment of Cell Viability: Following reoxygenation, assess cell viability using standard assays such as the Lactate Dehydrogenase (LDH) assay (to measure cell death) or MTT assay (to measure metabolic activity).

Mandatory Visualizations

Signaling Pathway of Hypoxia-Induced Neuronal Injury and this compound Intervention

Caption: this compound's mechanism in preventing hypoxia-induced neuronal death.

Experimental Workflow for Assessing this compound in SH-SY5Y Hypoxia Model

Caption: Workflow for evaluating this compound's neuroprotective effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. This compound, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. YM 244769 | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

Application Note and Protocol: Preparation of YM-244769 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of cellular calcium homeostasis.[1] It exhibits a preferential inhibitory effect on the reverse mode of the exchanger, which mediates the influx of Ca2+ ions.[2] this compound shows isoform selectivity, most potently inhibiting NCX3, followed by NCX1 and NCX2.[1][3] Due to its ability to prevent calcium overload under pathological conditions such as hypoxia/reoxygenation, this compound is a valuable pharmacological tool for studying neuroprotection and cellular damage mechanisms.[2][3]

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.

This compound Properties and Data

Accurate preparation of stock solutions requires precise information regarding the compound's chemical and physical properties.

Table 1: Chemical Properties of this compound (Dihydrochloride)

| Property | Value | Reference |

| Chemical Name | N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide dihydrochloride | |

| Molecular Formula | C₂₆H₂₂FN₃O₃ · 2HCl | [4] |

| Molecular Weight | 516.39 g/mol | [4] |

| CAS Number | 1780390-65-9 | |

| Purity | ≥98% (HPLC) |

Table 2: Solubility Data

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 51.64 | 100 | Based on M.Wt of 516.39 g/mol . Another source indicates solubility up to 120 mg/mL, but may require sonication.[1] Use newly opened, anhydrous DMSO for best results.[1] |

Signaling Pathway Inhibition

This compound primarily targets the reverse mode of the Na+/Ca2+ exchanger. Under conditions of high intracellular sodium ([Na+]i), such as ischemia or hypoxia, the exchanger reverses its normal operation, importing cytotoxic Ca2+ in exchange for Na+. This compound selectively blocks this Ca2+ entry pathway.

Caption: Inhibition of reverse mode Na+/Ca2+ exchange by this compound.

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment

-

This compound dihydrochloride powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Safety Precautions

-

This compound is intended for research use only.

-

Handle the powder in a well-ventilated area or chemical fume hood.

-

Wear appropriate PPE to avoid skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Stock Solution Calculation

To prepare a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

Example Calculation for 1 mL of 10 mM Stock:

-

Mass (mg) = 10 mmol/L * 0.001 L * 516.39 g/mol

-

Mass (mg) = 5.16 mg

Therefore, 5.16 mg of this compound is needed to make 1 mL of a 10 mM stock solution.

Table 3: Volume of DMSO for Preparing Common Stock Concentrations

| Mass of this compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |

| 1 mg | 1.94 mL | 0.39 mL | 0.19 mL |

| 5 mg | 9.68 mL | 1.94 mL | 0.97 mL |

| 10 mg | 19.37 mL | 3.87 mL | 1.94 mL |

| Calculations are based on a molecular weight of 516.39 g/mol . |

Step-by-Step Preparation Protocol

-

Equilibrate: Allow the this compound powder vial to reach room temperature before opening to prevent condensation.

-

Weigh: Carefully weigh the desired amount of this compound powder (e.g., 5.16 mg) and place it into a sterile microcentrifuge tube or vial.

-

Add Solvent: Add the calculated volume of sterile DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the powder.

-

Dissolve: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[1] Ensure the final solution is clear.

-

Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store: Store the aliquots as recommended in the table below.

Storage and Stability

Proper storage is crucial to maintain the activity of the compound.

Table 4: Storage and Stability Recommendations

| Form | Storage Temperature | Stability Period | Notes |

| Powder | -20°C | 3 years | Store in a dry, dark place.[4] |

| 4°C | 2 years | Desiccate to protect from moisture.[4] | |

| DMSO Stock Solution | -80°C | 6 months | Recommended for long-term storage.[1][4] |

| -20°C | 1 month | Suitable for short-term storage.[1][4] | |

| Always store solutions sealed and protected from moisture.[1] |

Application Guidelines

For cell-based assays, the stock solution should be diluted in a culture medium to the final working concentration. The IC₅₀ values for this compound against NCX1, NCX2, and NCX3 are 68 nM, 96 nM, and 18 nM, respectively.[1] In studies protecting against hypoxia/reoxygenation-induced cell damage, working concentrations of 0.3 µM to 1 µM have been effectively used.[1]

Note: The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same percentage of DMSO) should always be included in experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. invivochem.net [invivochem.net]

Application Notes and Protocols for YM-244769 in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Two distinct molecular pathways implicated in neuronal death in these conditions are intracellular calcium dysregulation and DNA damage-induced cell death. This document provides detailed application notes and protocols for utilizing YM-244769, a potent Na+/Ca2+ exchanger (NCX) inhibitor, in the study of neurodegenerative processes.

It is important to clarify that while both NCX inhibition and Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition are investigated as neuroprotective strategies, this compound is not a PARP-1 inhibitor. This document will first focus on the application of this compound as an NCX inhibitor and then separately detail the role and study of PARP-1 inhibitors in neurodegenerative disease research to provide a comprehensive resource.

Section 1: this compound - A Selective Na+/Ca2+ Exchanger 3 (NCX3) Inhibitor

Mechanism of Action